2-Aminobenzothiazole

Catalog No.
S1541922
CAS No.
102337-98-4
M.F
C7H6N2S
M. Wt
150.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzothiazole

CAS Number

102337-98-4

Product Name

2-Aminobenzothiazole

IUPAC Name

1,3-benzothiazol-2-amine

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

InChI

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9)

InChI Key

UHGULLIUJBCTEF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)N

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
SLIGHTLY SOL IN WATER
SOL IN ALCOHOL, ETHER, CHLOROFORM

Synonyms

benzo(d)thiazol-2-amine

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N

Anticancer Drug Discovery

-Aminobenzothiazole holds immense potential in the development of novel anticancer agents. Research suggests that this class of compounds exhibits a broad spectrum of antitumor activities. Studies have identified several potent and low-toxicity 2-aminobenzothiazole derivatives displaying promising results against various cancer cell lines. The ongoing research in this field focuses on further optimizing these derivatives to enhance their efficacy and selectivity for specific cancers.

Sensor Technology

-Aminobenzothiazole's ability to act as a neutral carrier (ionophore) allows for its utilization in constructing ion-selective electrodes. For instance, research has demonstrated its effectiveness in the development of poly (vinyl chloride) membrane electrodes for the selective determination of cerium (III) ions (Ce3+). This opens doors for exploring its potential in other sensor applications for various ion detection purposes.

Material Science

The unique properties of 2-Aminobenzothiazole make it valuable in material science research. Studies have shown its ability to chemically bond with multi-walled carbon nanotubes, creating a novel sorbent material. This sorbent exhibits promising capabilities for the separation of lead (Pb(II)) ions from aqueous solutions, offering potential applications in environmental remediation and water purification.

Other Research Applications

Beyond the aforementioned areas, 2-Aminobenzothiazole finds application in various other scientific research fields. These include:

  • Synthesis of Coordination Complexes: This compound has been utilized as a ligand in the synthesis of cobalt (II) picrate mixed-ligand complexes.
  • Surface-Enhanced Raman Scattering Spectroscopy: Research has employed 2-Aminobenzothiazole to study the adsorption of biologically significant molecules onto colloidal silver particles using this analytical technique.

Note

The bracketed numbers (e.g.,) correspond to the following references:

  • ^ 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed:
  • ^ 2-Aminobenzothiazole for synthesis 136-95-8 - Sigma-Aldrich:
  • ^ 2-Aminobenzothiazole 97 136-95-8 - Sigma-Aldrich:
  • ^ 2-Aminobenzothiazole 97 136-95-8 - Sigma-Aldrich:

2-Aminobenzothiazole is an organic compound with the molecular formula C₇H₆N₂S. It consists of a benzothiazole ring, which is a bicyclic structure containing both a benzene ring and a thiazole ring, with an amino group (-NH₂) attached to the benzene part of the molecule. This compound is notable for its versatility in organic synthesis and its significant biological activities, making it a subject of interest in medicinal chemistry.

Currently, there's limited research on the specific mechanism of action of ABT in biological systems. However, its potential lies in the interaction of the amine group with biomolecules and the ability to form complexes with metal ions, which can influence cellular processes [].

ABT is classified as a mild irritant. It can cause skin and eye irritation upon contact. Proper personal protective equipment should be worn when handling it [].

Owing to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing 2-aminobenzothiazole to react with electrophiles to form substituted derivatives.
  • Multicomponent Reactions: It can participate in multicomponent reactions, such as the reaction with aromatic aldehydes and isocyanides, leading to the formation of complex heterocycles .
  • Cyclization Reactions: The compound can undergo cyclization when reacted with α-halo ketones and carbon disulfide, resulting in bisthiazoles .

2-Aminobenzothiazole exhibits a range of biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects: Certain derivatives demonstrate significant anti-inflammatory activity .
  • Anticancer Potential: Research suggests that some derivatives of 2-aminobenzothiazole possess anticancer properties, making them candidates for further pharmacological studies .

The synthesis of 2-aminobenzothiazole can be achieved through several methods:

  • Copper(I)-Catalyzed Reactions: A practical route involves the copper(I)-catalyzed reaction of 2-iodobenzenamine with isothiocyanate under mild conditions .
  • Multicomponent Reactions: One efficient method includes a three-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, and isocyanides in the presence of acid catalysts .
  • Sequential Multistep Synthesis: This method utilizes commercially available substrates and reagents to generate various functionalized derivatives .

2-Aminobenzothiazole finds applications in multiple fields:

  • Pharmaceutical Industry: Due to its biological activities, it serves as a scaffold for developing new drugs targeting infections and inflammatory diseases.
  • Agricultural Chemistry: Its derivatives are explored for use as agrochemicals due to their antimicrobial properties.
  • Material Science: The compound is investigated for its potential use in developing new materials with specific properties .

Research on the interaction of 2-aminobenzothiazole with biological targets has revealed insights into its mechanism of action:

  • Molecular Docking Studies: These studies have been conducted to predict how 2-aminobenzothiazole derivatives interact with specific enzymes or receptors, aiding in drug design .
  • In Vivo Studies: Animal model studies have confirmed its therapeutic potential against various diseases by observing its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 2-aminobenzothiazole, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
BenzothiazoleLacks amino group; contains only the benzothiazole coreUsed primarily as a building block in synthesis
2-AminobenzimidazoleContains an imidazole ring instead of thiazoleExhibits different biological activities
5-AminobenzothiazoleAmino group at position five on the thiazole ringDifferent reactivity patterns
2-MercaptobenzothiazoleContains a thiol group (-SH) instead of an amino groupStronger nucleophilic character

Each of these compounds varies in reactivity and biological activity due to differences in their functional groups and structural configurations. The presence of the amino group in 2-aminobenzothiazole enhances its nucleophilicity compared to benzothiazole derivatives lacking this feature.

Physical Description

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992)

Color/Form

PLATES FROM WATER
LEAFLETS FROM WATER

XLogP3

1.9

Boiling Point

Decomposes (NTP, 1992)

Density

0.5 (NTP, 1992)

Melting Point

270 °F (NTP, 1992)
132.0 °C
132 °C

UNII

08K5TLY3EQ

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 76 of 79 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

136-95-8

Wikipedia

2-aminobenzothiazole

Methods of Manufacturing

...FROM 2-CHLOROBENZOTHIAZOLE BY TREATMENT WITH ALCOHOLIC AMMONIA AT 150-160 °C; HOFMANN, BER 12, 1129 (1880); 13, 11 (1881). FROM BENZOTHIAZOLE BY BOILING WITH HYDROXYLAMINE IN WATER OR IN 2 N SODIUM HYDROXIDE, SKRAUP, ANN 419, 65 (1919).

General Manufacturing Information

2-Benzothiazolamine: ACTIVE

Dates

Last modified: 08-15-2023
Huang et al. Covalent inhibition of NSD1 histone methyltransferase. Nature Chemical Biology, DOI: 10.1038/s41589-020-0626-6, published online 31 August 2020
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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